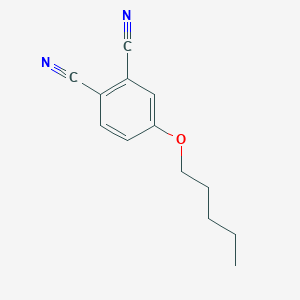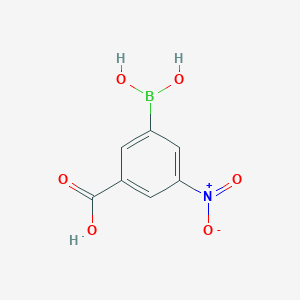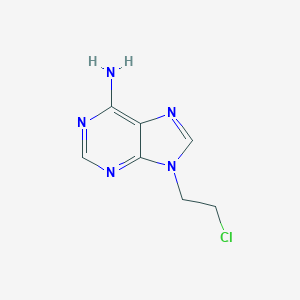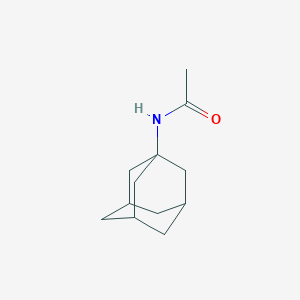
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol
Descripción general
Descripción
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol, commonly referred to as 6-(PHP), is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is insoluble in water and has a molecular weight of 252.3 g/mol. 6-(PHP) has been studied extensively for its ability to act as a catalyst in organic synthesis reactions and for its potential as a drug target.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Aldehydo-D-glucose Phthalazin-1-ylhydrazone has been reported to have anti-inflammatory activity . This suggests that it could potentially be used in the treatment of conditions characterized by inflammation.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biomedical Industry
Aldehydo-D-glucose Phthalazin-1-ylhydrazone is extensively employed in the biomedical industry , exhibiting potential for studying diverse ailments such as cancer and diabetes .
Carbohydrate Research
As a monosaccharide , this compound is used in carbohydrate research . Monosaccharides are the simplest form of carbohydrates and serve as building blocks for more complex forms. They play critical roles in energy metabolism and are fundamental to cellular structure.
Drug Development
Given its potential applications in treating diseases like cancer and diabetes, this compound could be used in drug development . Its properties could be harnessed to create new therapeutic agents.
Inhibition of α-glucosidase activity
There’s potential for this compound in the inhibition of α-glucosidase activity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibiting this enzyme can help control postprandial hyperglycemia, which is a key factor in managing diabetes.
Propiedades
IUPAC Name |
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-7-11(21)13(23)12(22)10(20)6-16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-6,10-13,19-23H,7H2,(H,17,18)/b16-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQJKUJOONNDF-OMCISZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512560 | |
| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |
CAS RN |
881180-23-0 | |
| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
